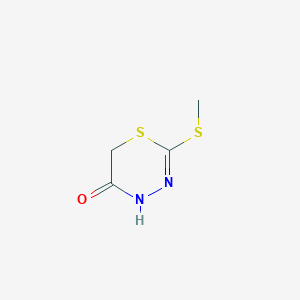![molecular formula C19H14F3N3O2 B2988621 2-(1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide CAS No. 478063-02-4](/img/structure/B2988621.png)
2-(1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1H-pyrrol-1-yl)-N’-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide” is a complex organic molecule. It contains a pyrrole ring, a benzoyl group, a trifluoromethyl group, and a carbohydrazide group. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but with a nitrogen atom replacing one of the carbon atoms . The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 . The benzoyl group is a functional group with the formula -C6H5C(O)- .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrrole ring. The exact structure would depend on the specific locations of the benzoyl and trifluoromethyl groups on the pyrrole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrole ring, the benzoyl group, the trifluoromethyl group, and the carbohydrazide group. Each of these functional groups can participate in different types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis of complex molecules containing the pyrrol-1-yl and benzoylhydrazide moieties demonstrates intricate chemical processes aimed at creating compounds with specific properties. Studies have detailed the synthesis of a series of compounds, showcasing the versatility of pyrrol and benzoylhydrazide in forming various heterocyclic systems. These processes often involve the condensation of hydrazides with different aldehydes, leading to the creation of new compounds with potential antibacterial properties (Kostenko et al., 2015).
Catalytic Activity and Magnetism
Certain derivatives of 2-(1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide have been evaluated for their catalytic performances, particularly in the context of metal complexes with N-rich aroylhydrazone. These complexes have shown potential in the microwave-assisted oxidation of xylenes, leading to various products like methyl benzyl alcohol and tolualdehyde, indicating their utility in organic synthesis and industrial applications (Sutradhar et al., 2019).
Biological Activities
Research has also focused on the antimicrobial and antitubercular activities of synthesized compounds derived from the core structure of 2-(1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide. Various studies have screened these compounds against multiple bacterial and fungal strains, revealing their potential as antimicrobial agents. Some compounds have exhibited significant activity against Mycobacterium tuberculosis, suggesting their possible application in developing new antitubercular drugs (Joshi et al., 2008; Joshi et al., 2013).
Molecular Docking and In Vitro Screening
In the realm of drug discovery, molecular docking studies have been conducted on pyridine and fused pyridine derivatives, including those related to the compound of interest, to explore their binding energies with target proteins. These studies aim to predict the biological activity of new compounds, providing insights into their potential efficacy as drugs. The results have shown moderate to good binding energies, suggesting the promising nature of these compounds in therapeutic applications (Flefel et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
2-pyrrol-1-yl-N'-[3-(trifluoromethyl)benzoyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2/c20-19(21,22)14-7-5-6-13(12-14)17(26)23-24-18(27)15-8-1-2-9-16(15)25-10-3-4-11-25/h1-12H,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCRLCQTBKVGIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)C(F)(F)F)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2988541.png)
![2-Chloro-5-[1-(cyclopropylmethyl)-3,6-dihydro-2H-pyridin-4-yl]pyridine](/img/structure/B2988542.png)
![N-(2,6-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2988543.png)
![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2988545.png)

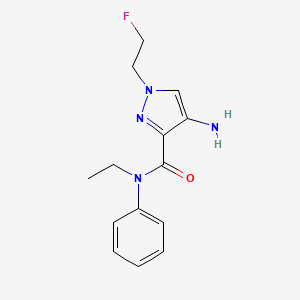
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2988549.png)
![Methyl 3-{[methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2988550.png)
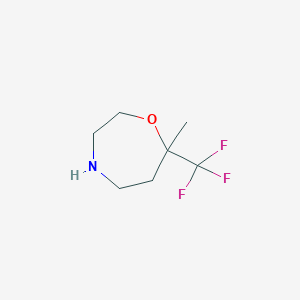
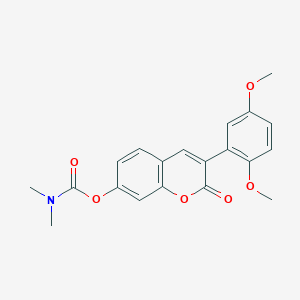
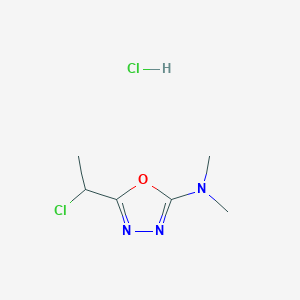
![N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2988559.png)
